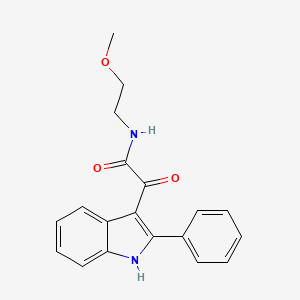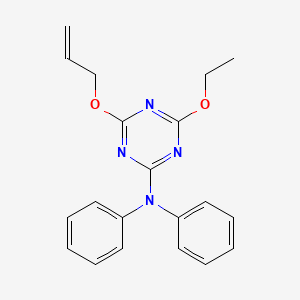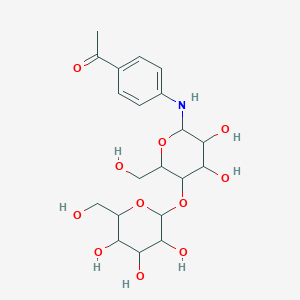
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, also known as MEOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEOPA is a derivative of the widely used anesthetic drug, propofol, and has been found to possess unique properties that make it a valuable tool for studying the mechanisms of anesthesia and other physiological processes.
Mécanisme D'action
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide works by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain, leading to increased inhibition of neuronal activity and a state of sedation or anesthesia. However, this compound also has unique effects on other neurotransmitter systems, such as the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects that make it a valuable tool for scientific research. For example, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial for treating a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide in lab experiments is its unique mechanism of action, which can provide insights into the underlying physiological processes involved in anesthesia and other neurological phenomena. However, this compound also has some limitations, such as its relatively short duration of action and potential for toxicity at high doses.
Orientations Futures
There are many potential future directions for research involving N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, including further studies of its neuroprotective properties, its effects on different neurotransmitter systems, and its potential applications in pain management and other clinical settings. Additionally, new synthesis methods and modifications to the chemical structure of this compound may lead to even more useful derivatives with unique properties and applications.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has been used in a wide range of scientific research applications, including studies of anesthesia mechanisms, neuroprotection, and pain management. This compound has been found to have a similar mechanism of action to propofol, but with some key differences that make it a useful alternative for certain types of research.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-12-11-20-19(23)18(22)16-14-9-5-6-10-15(14)21-17(16)13-7-3-2-4-8-13/h2-10,21H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHBMNSONZPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate](/img/structure/B4303448.png)
![methyl 4-[3-(4-chlorophenoxy)-1-(4-fluorobenzyl)-4-oxoazetidin-2-yl]benzoate](/img/structure/B4303456.png)

![5-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4303460.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4303467.png)
![{[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4303474.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B4303482.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4303490.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303496.png)
![4-[(3-bromo-4-methylphenyl)amino]-2-(4-chlorobenzyl)-4-oxobutanoic acid](/img/structure/B4303511.png)
![1-(butylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4303519.png)

![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)